molecular formula C30H24FN3O4 B11556914 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11556914
M. Wt: 509.5 g/mol
InChI Key: ASKSKYRTSQYXLY-HNSNBQBZSA-N
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Description

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a combination of aromatic and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate typically involves multiple steps:

    Formation of 2,2-Diphenylacetamido: This step involves the reaction of diphenylacetic acid with ammonia or an amine to form 2,2-diphenylacetamide.

    Acetylation: The 2,2-diphenylacetamide is then acetylated using acetic anhydride to form 2-(2,2-diphenylacetamido)acetamide.

    Imine Formation: The acetylated product is reacted with formaldehyde and an amine to form the imine derivative.

    Esterification: Finally, the imine derivative is esterified with 3-fluorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and imine groups.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its amide and imine groups can form hydrogen bonds with proteins and nucleic acids, making it a candidate for drug design and development.

Medicine

In medicine, the compound’s potential as a therapeutic agent can be explored

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its aromatic and fluorinated groups can impart unique characteristics to polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and imine groups can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxobutanoate: This compound shares the ester functional group and is used in similar synthetic applications.

    Ringer’s lactate solution: Although not structurally similar, it is used in medical applications and can be compared in terms of its functional use.

Uniqueness

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-fluorobenzoate is unique due to its combination of aromatic, amide, and fluorinated groups This combination imparts specific chemical and physical properties that are not found in simpler compounds

Properties

Molecular Formula

C30H24FN3O4

Molecular Weight

509.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C30H24FN3O4/c31-25-13-7-12-24(18-25)30(37)38-26-16-14-21(15-17-26)19-33-34-27(35)20-32-29(36)28(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-19,28H,20H2,(H,32,36)(H,34,35)/b33-19+

InChI Key

ASKSKYRTSQYXLY-HNSNBQBZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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